Ccris 5723

Description

Origin and Natural Occurrence of Nimbolide in Azadirachta indica

Nimbolide is primarily isolated from the leaves and flowers of the neem tree, Azadirachta indica (Meliaceae family). nih.govoncotarget.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.networldneemorganisation.org The neem tree is native to the Indian subcontinent and is now widely distributed across tropical regions globally. oncotarget.comnih.gov Different parts of the neem tree are known to contain a variety of bioactive compounds, with tetranortriterpenoids, or limonoids, being among the most significant. oncotarget.comresearchgate.netfoodandnutritionresearch.net Nimbolide is considered one of the most potent limonoids found in the leaves and flowers of Azadirachta indica. foodandnutritionresearch.netfoodandnutritionresearch.net

Historical Context of Nimbolide Research in Natural Product Chemistry and Traditional Medicine

The neem tree has a long history of use in traditional medicine for treating various human ailments. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netmdpi.com Extracts from the neem tree have been traditionally used for conditions such as skin problems, infections, and gastric ulcers. nih.govfoodandnutritionresearch.netnih.gov This extensive traditional use provided an early impetus for the scientific investigation of the chemical constituents responsible for these observed effects. Nimbolide was first isolated from the leaves and flowers of Azadirachta indica. nih.gov Early research in natural product chemistry focused on the isolation and structural elucidation of compounds from neem, leading to the identification of nimbolide as a key bioactive component. oncotarget.comresearchgate.netfoodandnutritionresearch.netnih.gov Studies in natural product chemistry have also explored the allelopathic activity of neem extracts, with compounds like nimbolide B showing growth inhibitory effects on various plants. mdpi.com

Significance of Nimbolide as a Bioactive Limonoid in Drug Discovery Efforts

Nimbolide's significance in drug discovery stems from its diverse and potent biological activities, particularly its reported anticancer properties. nih.govoncotarget.comnih.govresearchgate.netresearchgate.netresearchgate.networldneemorganisation.orgfoodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.netbiorxiv.orgacs.orgadtu.in It has been shown to possess anti-inflammatory, antioxidant, anti-microbial, antiviral, anti-invasive, neuroprotective, hepatoprotective, and pro-apoptotic properties. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net Accumulating evidence from in vitro and in vivo studies indicates that nimbolide exhibits potent antiproliferative effects on a wide spectrum of cancer cell lines and demonstrates chemotherapeutic efficacy in preclinical animal tumor models. researchgate.netresearchgate.netresearchgate.networldneemorganisation.orgacs.org

Research has focused on understanding the molecular mechanisms underlying nimbolide's effects. Nimbolide has been reported to modulate key signaling pathways involved in chronic diseases, including Mitogen-activated protein kinases (MAPKs), NF-κB, and PI3K/AKT. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netbohrium.com It has also been shown to influence signaling molecules such as transforming growth factor (TGF-β), Matrix metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF). foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net Studies have indicated that nimbolide can inhibit cancer progression through various mechanisms, including inducing apoptosis, inhibiting tumor cell proliferation, invasion, angiogenesis, and metastatic growth. researchgate.netresearchgate.netresearchgate.net For example, nimbolide has been shown to decrease cell proliferation and migration in breast cancer cells by downregulating the NF-κB pathway. researchgate.net In colorectal cancer cells, nimbolide inhibited proliferation and induced apoptosis, downregulating the expression of antiapoptotic proteins such as Bcl-2, Bcl-xL, and survivin. nih.gov

The potential of nimbolide to overcome multidrug resistance and its ability to be utilized in targeted protein degradation further enhance its appeal in drug discovery. researchgate.netresearchgate.netacs.org Chemical biology approaches, such as activity-based protein profiling (ABPP), have been employed to identify the direct protein targets of nimbolide, revealing its interaction with the E3 ubiquitin ligase RNF114, which can lead to the stabilization of tumor suppressors like p21. researchgate.netresearchgate.netbiorxiv.orgberkeley.edu These findings highlight nimbolide's potential as a lead compound for developing novel therapeutic strategies.

Here is a table summarizing some reported biological activities and associated molecular targets of nimbolide:

| Biological Activity | Associated Molecular Targets/Pathways | References |

| Anti-inflammatory | TLR4/NF-κB signaling, inflammatory cytokines (IL-6, IL-1β, TNF-α), IkB-α, STAT3, HDAC3, p38 and JNK MAPKs | foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netbohrium.com |

| Antioxidant | Nrf2/HO-1 signaling, oxidative stress, glutathione (B108866) peroxidase, catalase | foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net |

| Anticancer (Anti-proliferative, Pro-apoptotic, Anti-metastatic, Anti-angiogenic) | MAPKs, Wnt-β/catenin, NF-κB, PI3K/AKT, TGF-β, MMPs, VEGF, EMT proteins, Bcl-2, Bcl-xL, c-IAP-1, survivin, caspase-3, caspase-9, RNF114, p21, p57, TRAIL/DR5 | researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.networldneemorganisation.orgfoodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.netadtu.inphcogj.com |

| Anti-microbial | Membrane damage and lysis of S. aureus, biofilm disruption, NDM-1 inhibition | worldneemorganisation.orgfoodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net |

| Antiviral | foodandnutritionresearch.net | |

| Anti-invasive | MMPs, ICAM-1, CXCR4 | nih.govfoodandnutritionresearch.net |

| Neuroprotective | Neuroinflammation, p38 and JNK MAPKs, AChE, Aβ, GSK-3β | foodandnutritionresearch.netfoodandnutritionresearch.net |

| Hepatoprotective | Inflammatory cytokines, IkB-α, STAT3, NF-kB, HDAC3 | foodandnutritionresearch.netfoodandnutritionresearch.net |

| Antimalarial | nih.govoncotarget.comfoodandnutritionresearch.net |

Propriétés

Numéro CAS |

25990-37-8 |

|---|---|

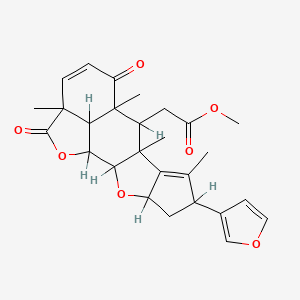

Formule moléculaire |

C27H30O7 |

Poids moléculaire |

466.5 g/mol |

Nom IUPAC |

methyl 2-[(1R,2S,4S,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate |

InChI |

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16-,17+,21+,22-,23+,25+,26-,27+/m0/s1 |

Clé InChI |

JZIQWNPPBKFOPT-CEGILMFESA-N |

SMILES isomérique |

CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C |

SMILES canonique |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Nimbolide |

Origine du produit |

United States |

Isolation, Purification, and Advanced Characterization Methodologies for Nimbolide

Chromatographic Techniques for Nimbolide Isolation

Chromatography plays a crucial role in obtaining nimbolide in a purified form. Various chromatographic approaches are utilized, ranging from traditional column chromatography for initial separation to high-performance liquid chromatography for fine purification and analysis.

Column Chromatography Approaches

Column chromatography is a common method for the initial isolation of nimbolide from crude plant extracts. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of nimbolide isolation, silica (B1680970) gel is frequently used as the stationary phase. nih.gov Crude extracts, often obtained through solvent extraction of neem leaves or seeds, are loaded onto the silica gel column. nih.govthaiscience.info Elution is typically performed using solvent systems of increasing polarity, such as mixtures of hexane (B92381) and dichloromethane (B109758) or ethyl acetate (B1210297) and hexane. thaiscience.infomdpi.com Fractions are collected and analyzed, usually by thin-layer chromatography (TLC), to identify those containing nimbolide. mdpi.com Fractions with similar TLC profiles are pooled.

One reported method involves macerating dried neem leaves in acetone, evaporating the filtrate to dryness, and then digesting the residue in hot hexane to remove less polar compounds. thaiscience.info The remaining dark green residue is then treated with methanol (B129727), leading to the formation of crystals upon refrigeration. thaiscience.info These crystals are further purified by crystallization from a dichloromethane:hexane mixture. thaiscience.info

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the further purification and quantitative analysis of nimbolide, allowing for higher resolution separation than traditional column chromatography. mdpi.comoncotarget.cominnovareacademics.in Reverse-phase HPLC is commonly employed for nimbolide purification. juniperpublishers.com

A reported HPLC method for nimbolide quantification utilizes a C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and water (90:10 v/v) at a flow rate of 1.0 ml/min. innovareacademics.in Detection is typically performed using a UV detector set at a specific wavelength, such as 207 nm, where nimbolide absorbs. innovareacademics.inresearchgate.net This method achieved a retention time of approximately 2.880 ± 0.05 min for nimbolide and demonstrated linearity over a concentration range of 3.125-200 ppm/ml. innovareacademics.in The method also showed good accuracy and reproducibility. innovareacademics.in

HPLC is also used in conjunction with mass spectrometry (LC-MS/MS) for sensitive detection and quantification of nimbolide in complex matrices, such as biological samples. preprints.orgcurtin.edu.auscilit.com

Microwave-Assisted Extraction (MAE) Strategies for Enhanced Yield

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that can enhance the yield and efficiency of nimbolide extraction from plant materials compared to traditional methods like Soxhlet extraction. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uanih.govresearchgate.net MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid partitioning of the target compound into the solvent. researchgate.net

Studies have optimized MAE parameters for nimbolide extraction from neem leaves using response surface methodology (RSM). mdpi.comnih.govdntb.gov.uanih.govresearchgate.net Optimal conditions identified in one study included a solid-to-liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net Under these optimized conditions, a high nimbolide yield of 7.243 mg/g dry weight was achieved. mdpi.com The enhanced efficiency of MAE is attributed to the microwave-induced heating, which disrupts cell walls and improves the solubility and diffusion of nimbolide into the solvent. researchgate.net

The following table summarizes example optimized MAE parameters and their corresponding yield:

| Parameter | Optimal Value | Unit |

| Solid/Liquid Ratio | 1:16 | g/mL |

| Microwave Power | 280 | W |

| Extraction Time | 22 | minutes |

| Nimbolide Yield | 7.243 | mg/g DW |

Note: This table presents example data from a specific study on MAE optimization. mdpi.com

Spectroscopic and Analytical Approaches for Nimbolide Identity Confirmation

After isolation and purification, spectroscopic and analytical techniques are essential for confirming the identity and structure of nimbolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of nimbolide, providing detailed information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used. mdpi.comnih.govresearchgate.netnih.govnewdrugapprovals.org

¹H NMR spectra of nimbolide exhibit characteristic signals corresponding to different proton environments in the molecule, including signals for methyl groups, methylene (B1212753) groups, methine protons, and vinylic protons. mdpi.comnih.govnewdrugapprovals.org For instance, signals around δ 7.32 (t), 7.28 (d), and 7.22 (s) ppm are typically observed for protons on the furan (B31954) ring and other vinylic positions. mdpi.comnih.govnewdrugapprovals.org Methyl protons appear as singlets at higher field strengths, such as around δ 1.22, 1.37, 1.47, and 1.70 ppm. mdpi.comnih.govnewdrugapprovals.org The methoxy (B1213986) group typically shows a singlet around δ 3.54 ppm. mdpi.comnih.govnewdrugapprovals.org

¹³C NMR spectroscopy provides information about the carbon skeleton of nimbolide, showing signals for carbonyl carbons, olefinic carbons, oxygen-bearing carbons, and methyl and methylene carbons. mdpi.comnewdrugapprovals.org Characteristic signals for the carbonyl carbons of the lactone and ester groups are observed at distinct chemical shifts, typically above δ 170 ppm. mdpi.comnewdrugapprovals.org Olefinic carbons appear in the δ 110-150 ppm range, while saturated carbons are found at higher fields. mdpi.comnewdrugapprovals.org

Reported NMR data for nimbolide are consistent across different studies, confirming its established structure. mdpi.comnih.govnewdrugapprovals.org

The following table provides example ¹H NMR data for Nimbolide:

| Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment (Example) |

| 7.32 | t | 1.6 | 1H | Furan H |

| 7.28 | d | 9.6 or 9.7 | 1H | Vinylic H |

| 7.22 | s | - | 1H | Furan H |

| 6.25 | m or dd | 1.9, 0.9 | 1H | Vinylic H |

| 5.93 | d | 9.6 or 10.0 | 1H | Vinylic H |

| 5.53 | m or tp | 5.6, 1.8 | 1H | Methine H |

| 4.62 or 4.64 | dd | 3.6/3.67, 12.5 | 1H | Methine H |

| 4.27 | d | 3.5/3.6/3.7 | 1H | Methine H |

| 3.66 or 3.67 | d | 8.2/8.4/9.0 | 1H | Methine H |

| 3.54 | s | - | 3H | OCH₃ |

| 3.25 | dd | 5.0/5.2, 16/16.25 | 1H | Methylene H |

| 3.19 | d | 12.5/12.8 | 1H | Methine H |

| 2.73 or 2.74 | t | 5.5/5.6 | 1H | Methine H |

| 2.38 or 2.39 | dd | 5.5/5.6, 16/16.25 | 1H | Methylene H |

| 2.22 | dd | 6.5/6.8, 12.0/12.4 | 1H | Methylene H |

| 2.10 or 2.12 | m or dt | 12.1, 8.4 | 1H | Methine H |

| 1.70 or 1.71 | s or d | 1.8 | 3H | CH₃ |

| 1.47 or 1.48 | s | - | 3H | CH₃ |

| 1.37 | s | - | 3H | CH₃ |

| 1.22 or 1.23 | s | - | 3H | CH₃ |

Note: This table compiles example ¹H NMR data points from multiple sources, and slight variations in chemical shifts and coupling constants may occur depending on the spectrometer frequency and solvent. mdpi.comnih.govnewdrugapprovals.org

The following table provides example ¹³C NMR data for Nimbolide:

| Chemical Shift (δ, ppm) | Assignment (Example) |

| 200.8 | C=O |

| 175.0 | COO |

| 173.0 | COO |

| 149.6 | CH |

| 144.8 | C |

| 143.2 | CH |

| 138.9 | CH |

| 136.4 | C |

| 131.0 | CH |

| 126.5 | C |

| 110.3 | CH |

| 88.5 | CH |

| 82.9 | CH |

| 73.4 | CH |

| 51.8 | OCH₃ |

| 50.3 | C |

| 49.5 | CH |

| 47.7 | CH |

| 45.3 | C |

| 43.7 | C |

| 41.2 | CH₂ |

| 41.1 | CH |

| 32.1 | CH₂ |

| 18.5 | CH₃ |

| 17.2 | CH₃ |

| 15.2 | CH₃ |

| 12.9 | CH₃ |

Note: This table compiles example ¹³C NMR data points from multiple sources, and slight variations in chemical shifts may occur depending on the spectrometer frequency and solvent. mdpi.comnewdrugapprovals.org

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of nimbolide and for providing fragmentation patterns that aid in structural confirmation. preprints.orgcurtin.edu.auscilit.comresearchgate.netbiorxiv.org Various ionization techniques can be coupled with MS for nimbolide analysis, including Electrospray Ionization (ESI). preprints.orgcurtin.edu.au

In positive ion mode ESI-MS, nimbolide typically shows protonated molecular ions ([M+H]⁺) and adduct ions, such as sodium adducts ([M+Na]⁺). preprints.orgresearchgate.net The theoretical monoisotopic mass for C₂₇H₃₀O₇ is 466.199 Da. nih.govnih.gov Observed mass-to-charge ratio (m/z) values for nimbolide are consistent with its molecular weight. For example, a protonated molecular ion ([M+H]⁺) at m/z 467.221 and a sodium adduct ion ([M+Na]⁺) at m/z 489.204 have been reported. researchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the compound and can be used for definitive identification, especially when analyzing complex mixtures or trace amounts of nimbolide. preprints.orgbiorxiv.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the sensitive and specific detection and quantification of nimbolide in various matrices. preprints.orgcurtin.edu.auscilit.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization and quantification of nimbolide, particularly due to the presence of chromophores within its structure. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum as a function of wavelength. This technique can be used to identify the presence of nimbolide in extracts and to quantify its concentration based on its characteristic absorption maxima and molar absorptivity.

Studies have reported using UV-Vis spectroscopy to analyze neem extracts and identify characteristic absorption peaks. For instance, aqueous neem leaf extract has shown a maximum absorption peak at 286 nm. thepharmajournal.com While a specific absorption maximum solely for purified nimbolide using UV-Vis spectroscopy was not consistently detailed across all search results, UV detection is commonly employed in hyphenated techniques like High-Performance Liquid Chromatography (HPLC) for monitoring nimbolide. innovareacademics.in For example, HPLC methods for nimbolide quantification often utilize a UV detector set at 217 nm. mdpi.cominnovareacademics.inresearchgate.net Another study reported using 207 nm for the detection of nimbolide in an HPLC method. innovareacademics.in The specific wavelength of maximum absorbance can be influenced by the solvent used.

Purity Assessment and Standardization of Nimbolide Extracts

Assessing the purity of isolated nimbolide and standardizing extracts are critical steps for ensuring consistency and reliability in research and potential applications. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the quantitative analysis and purity assessment of nimbolide. innovareacademics.innih.gov HPLC methods typically involve reversed-phase columns (e.g., C18) and a mobile phase consisting of a mixture of solvents such as methanol and water or acetonitrile and water, often in an isocratic elution system. mdpi.cominnovareacademics.in UV detection at specific wavelengths, such as 217 nm or 207 nm, is commonly employed for monitoring nimbolide during HPLC analysis. mdpi.cominnovareacademics.inresearchgate.net

Validation of HPLC methods for nimbolide quantification includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.cominnovareacademics.in A good linear relationship between nimbolide concentration and peak area is expected over a defined range. mdpi.cominnovareacademics.in For instance, linearity has been demonstrated for nimbolide concentrations ranging from 0.25 to 200 µg/mL with a high correlation coefficient (R² > 0.999). mdpi.com Reported LOD and LOQ values for nimbolide analysis by HPLC and HPTLC vary depending on the specific method and matrix. mdpi.cominnovareacademics.inresearchgate.net

Thin-layer chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), is also utilized for the analysis and purity assessment of nimbolide, offering a simpler and faster alternative to HPLC for certain applications. researchgate.netakjournals.com HPTLC methods using silica gel plates and solvent systems like ethyl acetate-hexane have been developed for the determination of nimbolide in herbal extracts. researchgate.netakjournals.com Densitometric analysis at a specific wavelength, such as 254 nm, is used for quantification in HPTLC. akjournals.com

Purity levels of isolated nimbolide are often reported based on chromatographic analysis. Preparative methods have successfully yielded nimbolide with purity exceeding 98%. mdpi.comnih.govdntb.gov.ua Commercial sources also offer nimbolide with stated purity levels, such as ≥97% or 99.79%, determined by techniques like HPLC. caymanchem.commedchemexpress.com

Standardization of neem extracts intended to contain nimbolide involves quantifying the amount of nimbolide present using validated analytical methods like HPLC or HPTLC. This ensures that different batches of extract contain a consistent level of the bioactive compound.

Chemical Synthesis and Semisynthesis of Nimbolide and Its Analogues

Total Synthesis Approaches for the Nimbolide Scaffold

The intricate architecture of nimbolide presents a considerable challenge for total synthesis. The first total synthesis of nimbolide was reported by the Qin group in 2024. chemrxiv.org This approach, along with formal syntheses reported by Li and Ma, often relies on accessing a specific trans-decalin derivative. chemrxiv.org This key intermediate possesses a free alcohol at the C7 position, which acts as a nucleophile in a subsequent O-H insertion reaction. chemrxiv.org The Qin group's strategy involved a degradative approach starting from dehydroabietic acid to obtain this crucial trans-decalin intermediate. chemrxiv.org

Another reported stereoselective total synthesis of nimbolide was achieved in a convergent 11-step sequence starting from α-methyl-(R)-carvone. chemrxiv.org A key step in this synthesis was a stereoselective palladium-catalyzed borylative Heck cyclization, which was used to construct the A-ring of the nimbolide core while simultaneously introducing oxidation at C28. chemrxiv.org This was followed by selective manipulations to furnish a fully decorated decalin moiety on a large scale. chemrxiv.org A stereoretentive SN1 etherification reaction was then employed to couple two complex fragments, forming the critical C-O bond with high selectivity. chemrxiv.org The synthesis was completed through a regioselective radical cyclization and a late-stage lactonization. chemrxiv.org

Modular and Convergent Synthetic Strategies for Nimbolide Analogues

Developing modular and convergent synthetic strategies is essential for the efficient generation of diverse nimbolide analogues. A convergent synthesis of nimbolide has been achieved through a late-stage coupling strategy. nih.govnih.govresearchgate.net This approach facilitates modular access to nimbolide and a variety of its analogues. nih.govnih.govresearchgate.net The strategy utilizes a pharmacophore-containing building block and incorporates diversifiable hydrazone units. nih.govnih.gov Through a sulfonyl hydrazone-mediated etherification and a radical cyclization, this method allows for the flexible construction of the nimbolide core and the introduction of variations. nih.govnih.gov

The generality of this modular synthetic strategy has been demonstrated by providing access to a range of analogues with modifications in the C-ring size (five-membered or six-membered) and substitutions on the E-ring. nih.gov Studies on synthetic isomers varying in C-ring size and stereochemistry have shown comparable cytotoxicity to nimbolide, while an isomer with rearranged C- and D-rings proved inactive, highlighting the importance of the core scaffold integrity for activity. nih.gov

Functionalization and Derivatization Protocols for Structural Diversity

Structural diversity is explored through the functionalization and derivatization of nimbolide and its synthetic intermediates. Simple functional group modification of the basic nimbolide core has been employed to synthesize a number of novel nimbolide derivatives. google.com These protocols aim to generate analogues with diverse structural features for biological evaluation. google.com

Specific functionalization strategies have been developed for the synthesis of nimbolide-based probes. For instance, an alkyne-functionalized nimbolide probe was synthesized in three steps from nimbolide. nih.govbiorxiv.org This synthesis involved selective bromination at the C2 position of the furan (B31954) moiety, followed by a Suzuki coupling with 4-formylphenylboronic acid to yield an aryl-aldehyde. nih.govbiorxiv.org The aldehyde was then converted to its corresponding carboxylic acid via Pinnick oxidation. nih.govbiorxiv.org Finally, coupling of the carboxylic acid with propargyl amine afforded the target alkyne-functionalized probe. nih.govbiorxiv.org

In analytical contexts, derivatization with methanol-sulfuric acid reagent has been shown to increase the sensitivity of detection for nimbolide in methods like HPTLC. oup.comnih.govresearchgate.netoup.comscribd.com

Design Principles for Nimbolide-Derived Bifunctional Molecules

Nimbolide has been utilized in the design of bifunctional molecules, particularly in the field of targeted protein degradation (TPD) as a component of proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.netfrontiersin.org PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI) linked to a ligand for an E3 ubiquitin ligase, designed to induce the proximity of the POI and the E3 ligase, leading to POI ubiquitination and degradation. nih.govfrontiersin.org

Nimbolide has been identified as a covalent binder and recruiter of the E3 ligase RNF114. nih.govresearchgate.net This property allows nimbolide to serve as the E3 ligase binding moiety in RNF114-recruiting PROTACs. The general design principles for constructing such bifunctional molecules involve several key considerations:

Ligand Identification: This involves identifying suitable ligands for both the protein of interest and the E3 ligase (nimbolide in this case). This can be achieved through known ligands, rational design, or screening techniques. harvard.edu

Linkerology: The design and selection of the linker connecting the two ligands are critical. The linker's length, flexibility, and chemical composition can significantly influence the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, thereby affecting the molecule's activity. harvard.edu Exploring a variety of chemical diversity in linker design is often recommended. harvard.edu

Exit Vector Adjustment: The specific point of attachment of the linker to each ligand (the exit vector) is also crucial as it dictates the relative orientation of the POI and the E3 ligase within the ternary complex. harvard.edu

Examples of nimbolide-based bifunctional molecules include XH2, a degrader constructed by linking nimbolide to the BRD4 inhibitor JQ1. biorxiv.orgnih.gov Another example is BT1, a PROTAC connecting nimbolide to the kinase inhibitor dasatinib. researchgate.net These examples demonstrate the application of nimbolide as an E3 ligase recruiter in the design of bifunctional molecules for targeted protein degradation.

Structure Activity Relationship Sar Studies of Nimbolide and Its Derivatives

Identification of Essential Pharmacophoric Elements for Biological Activity

Several structural features of nimbolide have been identified as crucial for its biological activities. These include the α,β-unsaturated ketone moieties, the γ-lactone rings, and the C7-C8 epoxide. worldneemorganisation.orgnih.govchemrxiv.orgescholarship.org

Role of α,β-Unsaturated Ketone Moieties

The α,β-unsaturated ketone structural element is considered a primary contributor to the significant cell cytotoxicity and anticancer effects of nimbolide. worldneemorganisation.orgnih.gov This moiety is known to act as a Michael acceptor, capable of reacting covalently with nucleophilic residues, such as cysteine, in target proteins. biorxiv.orgbiorxiv.org This covalent interaction is believed to be a key mechanism by which nimbolide exerts its biological effects, including the inhibition of certain enzymes and modulation of signaling pathways. worldneemorganisation.orgbiorxiv.org Studies on other natural products with α,β-unsaturated cyclic carbonyl compounds have also highlighted their ability to react as electrophiles with nucleophilic sites, contributing to various biological functions. rsc.org

Significance of γ-Lactone Rings

The γ-lactone moiety is also reported to be responsible for nimbolide's cytotoxicity. nih.govresearchgate.net The presence of a γ-lactone ring, particularly when α,β-unsaturated, can enhance the reactivity of a compound as a Michael acceptor compared to acyclic counterparts. rsc.org This structural feature, along with the α,β-unsaturated ketone, contributes to the electrophilic nature of nimbolide, facilitating interactions with biological targets. escholarship.orgrsc.org The γ-lactone ring in nimbolide is formed by the C4 carboxylate and the C6 hydroxyl group. chemrxiv.org

Importance of the C7-C8 Epoxide

SAR studies prioritize the C7-C8 epoxide as another important structural element for nimbolide's activity. While the provided search results don't extensively detail the specific role of the C7-C8 epoxide in nimbolide's mechanism, epoxides in other natural products, such as briarane-type diterpenoids, have been shown to be critical for their biological activities and can engage target proteins through covalent modification. nih.govresearchgate.net This suggests a potential similar role for the C7-C8 epoxide in nimbolide, contributing to its ability to interact with biological molecules.

Impact of Structural Modifications on Efficacy and Selectivity

Structural modifications of nimbolide have been explored to potentially enhance its cytotoxic activity and improve its pharmacological properties. Modifications on the lactone ring, particularly the synthesis of amide derivatives, have been shown to enhance the cytotoxic activity of nimbolide. nih.govnih.gov For example, studies have reported that certain amide derivatives of nimbolide possessed stronger inhibitory activities against various cancer cell lines compared to the parent compound. nih.gov

Modular synthetic approaches have enabled the preparation of diverse arrays of synthetic nimbolide derivatives, allowing for systematic SAR exploration. nih.gov These studies have provided analogues with superior activity compared to the natural product in certain contexts, such as PARP1 trapping. nih.gov Modifications on the C- and E-rings of nimbolide have shown the possibility of modulating potency and physicochemical properties. nih.gov Replacing the furan (B31954) group on the E-ring has also been explored with the aim of improving activity and replacing a potentially metabolically labile group. nih.gov A library of nimbolide derivatives with diverse structural features has been synthesized and evaluated for their anticancer potential, demonstrating that simple functional group modification of the basic nimbolide core can lead to active compounds. google.com

Computational and In Silico Approaches in Nimbolide SAR Analysis

Computational and in silico approaches have become valuable tools in the SAR analysis of nimbolide and its interaction with biological targets. These methods can predict the binding affinity of nimbolide and its derivatives to target proteins, providing insights into the potential biological activity. ekb.egnih.gov

Molecular docking studies, for instance, have been used to investigate the binding tendency of nimbolide with various protein targets, including those involved in viral activity and fungal diseases. ekb.egnih.govijirmf.comresearchgate.net These studies can help identify potential binding sites and the functional groups involved in the interaction. nih.govijirmf.com For example, molecular docking has been used to validate the affinity of nimbolide for different protein targets in bacteria, fungi, and insects, with some studies suggesting a higher affinity for the furan ring in certain interactions. nih.gov

In silico methods can also be used to assess quantitative structure-activity relationship (QSAR) properties, aiding in the initial prediction of compound activity based on their structural features. ijirmf.com Furthermore, molecular dynamics simulations can be employed to validate the stability of protein-ligand complexes predicted by docking studies, providing a more dynamic view of the interaction. nih.govresearchgate.net Computational approaches can also assist in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although comprehensive long-term toxicological studies are still needed. researchgate.netekb.eg

Molecular Mechanisms of Action of Nimbolide in Cellular Systems

Modulation of Cell Cycle Progression and Cell Proliferation

Cell cycle dysregulation is a hallmark of cancer, leading to uncontrolled cell growth genominfo.orgnih.gov. Nimbolide has been shown to interfere with the orderly progression of the cell cycle, thereby inhibiting cell proliferation adtu.ingenominfo.orgoncotarget.comnih.gov.

Regulation of Cyclin-Dependent Kinases (CDKs) and Cyclins

Cell cycle progression is tightly controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs), which form complexes with regulatory proteins called cyclins adtu.innih.gov. Nimbolide has been reported to downregulate the expression and activity of various CDKs and cyclins, crucial for driving the cell cycle adtu.innih.gov. Studies have shown that nimbolide can reduce the levels of cyclins such as cyclin A, cyclin B, and cyclin D1, as well as inhibit the activity of CDK4/CDK6 and CDK2/cyclin E complexes foodandnutritionresearch.netnih.govnih.govwjgnet.commedchemexpress.com. This modulation disrupts the normal cell cycle transitions nih.gov.

Research findings on Nimbolide's regulation of CDKs and Cyclins:

| Cell Line/Cancer Type | Nimbolide Concentration | Observed Effect | Relevant Proteins Affected | Source |

| HeLa cells | Dose-dependent | Downregulation of cyclin B and cyclin D1 | Cyclin B, Cyclin D1 | foodandnutritionresearch.netnih.govnih.gov |

| Breast cancer cells | 2-6 µM | Repression of cyclins (A1/B/C/D1/E1) | Cyclin A1, B, C, D1, E1 | medchemexpress.com |

| Glioblastoma | Not specified | Inhibition of CDK4/CDK6 kinase activity, downregulation of cyclin E | CDK4, CDK6, Cyclin E | nih.govnih.gov |

| Colon cancer cells | Not specified | Reduction of cyclin A level, reduced expression of CDK2/cyclin E complex | Cyclin A, CDK2, Cyclin E | nih.govnih.gov |

| HCC mice | Not specified | Reduces CDK4 and Cyclin D1 protein expression | CDK4, Cyclin D1 | wjgnet.com |

| HT-29 cells | Not specified | Downregulation of cyclin A, cdk2, cyclin D1 | Cyclin A, CDK2, Cyclin D1 | foodandnutritionresearch.net |

Induction of Cell Cycle Arrest Phases (e.g., G0/G1, S)

By modulating the activity of CDKs and cyclins, nimbolide induces cell cycle arrest at specific phases, preventing uncontrolled proliferation adtu.ingenominfo.orgoncotarget.comnih.gov. Studies have reported that nimbolide can induce cell cycle arrest at the G0/G1 phase, the S phase, and the G2/M phase, depending on the cell type and concentration used foodandnutritionresearch.netgenominfo.orgnih.govnih.govresearchgate.net. For instance, nimbolide treatment has been shown to accumulate cells in the G0/G1 phase in HeLa cells, accompanied by the accumulation of p21, a CDK inhibitor foodandnutritionresearch.netnih.govnih.gov. In colon cancer cells, nimbolide induced S phase arrest by inhibiting cyclin A nih.gov. G2/M phase arrest has also been observed in bladder cancer cells treated with nimbolide, mediated by pathways involving Chk2 and p21 foodandnutritionresearch.netresearchgate.net.

Research findings on Nimbolide's induction of Cell Cycle Arrest:

| Cell Line/Cancer Type | Nimbolide Concentration | Cell Cycle Arrest Phase | Key Mediators/Observations | Source |

| HeLa cells | Dose-dependent | G0/G1 | p53-dependent p21 accumulation, downregulation of cyclins | foodandnutritionresearch.netnih.govnih.gov |

| Colon cancer cells | Not specified | G0/G1, S, G2/M | Repression of cyclin A/cyclin D1 | genominfo.orgnih.gov |

| HT-29 cells | Not specified | G2/M and G0/G1 | Upregulation of p21 | genominfo.orgnih.gov |

| U937 cells | 1-2.5 µM | Disruption (decrease in G0/G1, increase in S and G2/M) | Flow cytometric analysis | genominfo.orgoncotarget.com |

| Glioblastoma | Not specified | G1-S | Inhibition of CDK4/CDK6, hypophosphorylation of Rb | nih.govnih.gov |

| Bladder cancer cells | 0.5-3 µM | G2/M | Chk2-p21-Cdc2/cyclin B1-Wee1 and Chk2-Cdc25C pathways | foodandnutritionresearch.netresearchgate.net |

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its evasion is a characteristic of cancer genominfo.org. Nimbolide is a potent inducer of apoptosis in various cancer cell types, acting through both intrinsic and extrinsic pathways adtu.ingenominfo.orgoncotarget.comcapes.gov.brsemanticscholar.org.

Activation of Intrinsic Apoptotic Cascades (Mitochondrial Pathway)

The intrinsic apoptotic pathway is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization (MOMP) genominfo.orgoncotarget.comsemanticscholar.org. This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm genominfo.orgoncotarget.comcapes.gov.brscielo.br. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspases, particularly caspase-9 oncotarget.comscielo.br. Activated caspase-9 subsequently cleaves and activates executioner caspases like caspase-3, leading to the dismantling of the cell oncotarget.comcapes.gov.brscielo.br. Nimbolide has been shown to induce MOMP, decrease mitochondrial membrane potential, and promote the release of cytochrome c, thereby activating the intrinsic pathway capes.gov.brnih.govresearchgate.net.

Research findings on Nimbolide's activation of the Intrinsic Apoptotic Pathway:

| Cell Line/Cancer Type | Observed Effects | Key Mediators/Observations | Source |

| Breast cancer cells | Induction of apoptosis | Upregulation of Bax and Bad, downregulation of Bcl-2 and Bcl-xL, release of cytochrome c, activation of caspase-3 and caspase-9 | genominfo.orgcapes.gov.brsemanticscholar.orgresearchgate.net |

| Choriocarcinoma cells | Induction of apoptosis | Upregulation of Apaf1 and caspase-3, decrease in Bcl-2/Bax ratio | genominfo.orgresearchgate.net |

| Osteosarcoma cells | Induction of apoptosis | Increased ROS, mitochondrial dysfunction, decreased mitochondrial membrane potential, activation of caspase-3 and caspase-9 | nih.gov |

| HepG2 cells | Induction of intrinsic apoptosis | Upregulation of Bax, cytochrome c, and Smac/DIABLO, downregulation of Bcl-2, activation of caspase-3 and caspase-9 | foodandnutritionresearch.netcapes.gov.br |

| HeLa cells | Mitochondria-mediated apoptosis | Decline in mitochondrial transmembrane potential, release of cytochrome c | begellhouse.comnih.gov |

| Gastric cancer rats | Altered levels of apoptosis markers, activation of caspase 9 | Modulation of Bcl-2 and Bax levels | scielo.br |

Involvement of Extrinsic Apoptotic Signaling (Death Receptor Pathway)

The extrinsic apoptotic pathway is triggered by the binding of death ligands (such as TNF-α, FasL, and TRAIL) to their cognate death receptors (like TNFR1, Fas, DR4, and DR5) on the cell surface genominfo.orgoncotarget.comsemanticscholar.org. This binding leads to the formation of the death-inducing signaling complex (DISC), which activates initiator caspase-8 oncotarget.comcapes.gov.brsemanticscholar.org. Activated caspase-8 can directly activate executioner caspases or cleave Bid, a pro-apoptotic protein that links the extrinsic and intrinsic pathways capes.gov.brwaocp.org. Nimbolide has been shown to activate the extrinsic pathway by upregulating death receptors like DR4 and DR5 and activating caspase-8 capes.gov.brsemanticscholar.orgresearchgate.netwaocp.org.

Research findings on Nimbolide's involvement in the Extrinsic Apoptotic Pathway:

| Cell Line/Cancer Type | Observed Effects | Key Mediators/Observations | Source |

| Breast cancer cells | Induction of apoptosis | Upregulation of FasL, TRAIL, and FADDR, activation of caspase-8 | capes.gov.brsemanticscholar.orgresearchgate.net |

| Colon cancer cells (HT-29) | Sensitization to TRAIL-induced apoptosis | ROS- and Erk-dependent upregulation of death receptors (DR4, DR5), activation of caspase-8 | genominfo.orgsemanticscholar.orgwaocp.org |

| HT-29 cells | Enhanced TNF-α-induced cell death | Upregulation of DR5 via the JNK pathway, activation of Bid and caspase-3 | waocp.org |

| Prostate cancer cells | Induction of apoptosis through activation of both intrinsic and extrinsic pathways | Not specified in detail | genominfo.orgsemanticscholar.org |

Differential Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2 Family, Caspases)

A critical aspect of nimbolide-induced apoptosis is its ability to modulate the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family genominfo.orgcapes.gov.brscielo.brnih.govresearchgate.net. Nimbolide typically upregulates the expression of pro-apoptotic proteins such as Bax, Bad, and Bid, while downregulating the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 genominfo.orgcapes.gov.brscielo.brnih.govresearchgate.net. This shift in the Bcl-2 protein ratio favors MOMP and the subsequent activation of caspases capes.gov.brnih.govresearchgate.netfrontiersin.org. Nimbolide also directly activates initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of downstream substrates like PARP, a hallmark of apoptosis capes.gov.brnih.govresearchgate.net. Furthermore, nimbolide can inhibit inhibitors of apoptosis proteins (IAPs), further promoting caspase activity researchgate.net.

Research findings on Nimbolide's regulation of Apoptotic Proteins:

| Cell Line/Cancer Type | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Effect on Caspases/Other Proteins | Source |

| Breast cancer cells | Upregulation of Bad, Bax, FasL, FADD, TRAIL, cytochrome c | Downregulation of Bcl-2, Bcl-xL, Mcl-1, XIAP-1 | Activation of caspase-3, -8, -9, cleavage of PARP | genominfo.orgcapes.gov.brsemanticscholar.orgresearchgate.net |

| HepG2 cells | Upregulation of Bax, cytochrome c, Smac/DIABLO | Downregulation of Bcl-2 | Activation of caspase-3, -9 | foodandnutritionresearch.netcapes.gov.br |

| Osteosarcoma cells | Increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins | Altered expression of Bcl-2 family members | Activation of caspase-3, -9, PARP | nih.gov |

| Choriocarcinoma cells | Upregulation of Apaf1 | Decrease in Bcl-2/Bax ratio | Activation of caspase-3 | genominfo.orgresearchgate.net |

| Gastric cancer rats | Altered Bax levels | Altered Bcl-2 levels | Activation of caspase 9 | scielo.br |

| T cell lymphoma (murine model) | Up-regulated expression of p53, cleaved caspase-3, Cyt c | Down-regulated expression of Bcl2 | Augmented apoptosis | researchgate.net |

| Waldenstrom macroglobulinemia (WM) cells | Not specified in detail | Targets BCL2 | Induces apoptotic cell death | researchgate.net |

Inhibition of Cell Migration, Invasion, and Angiogenesis

Nimbolide has been shown to impede the processes of cell migration, invasion, and angiogenesis, which are crucial for tumor metastasis and growth foodandnutritionresearch.netfoodandnutritionresearch.netgenominfo.orgoncotarget.comoncotarget.comresearchgate.net.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process that allows epithelial cells to acquire mesenchymal characteristics, facilitating migration and invasion. Nimbolide has been reported to suppress EMT in various cancer cell types. For instance, studies have indicated that nimbolide reduces EMT in breast cancer cells by downregulating the NF-κB pathway nih.govfoodandnutritionresearch.net. It has also been shown to suppress pancreatic cancer growth and metastasis through the inhibition of EMT nih.gov. Nimbolide can interfere with the transforming growth factor (TGF-β)/Smad signaling axis, which is involved in EMT nih.gov. Furthermore, nimbolide treatment has been observed to suppress the expression of mesenchymal and fibrotic markers while upregulating epithelial markers nih.gov.

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix (ECM), facilitating cell invasion and metastasis. Nimbolide has been consistently shown to downregulate the expression and activity of MMPs, particularly MMP-2 and MMP-9 foodandnutritionresearch.netgenominfo.orgoncotarget.comresearchgate.netcapes.gov.brresearchgate.net. This downregulation occurs at both the mRNA and protein levels capes.gov.br. Studies in colon cancer cells, for example, have demonstrated that nimbolide retards tumor cell migration and invasion by inhibiting MMP-2/9 expression researchgate.netcapes.gov.br. This effect can be mediated via the inhibition of ERK1/2 and the reduction of NF-κB DNA-binding activity foodandnutritionresearch.netresearchgate.netcapes.gov.br. Nimbolide has also been reported to inhibit MMP-9 activity by inhibiting the binding activity of transcription factors such as Sp-1, AP-1, and NF-κB, which regulate MMP-9 foodandnutritionresearch.netresearchgate.net.

Interference with Angiogenic Growth Factors (e.g., VEGF/VEGFR)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Nimbolide interferes with this process by targeting angiogenic growth factors and their receptors, such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) foodandnutritionresearch.netgenominfo.orgresearchgate.netresearchgate.netcapes.gov.brresearchgate.netadtu.innih.govnih.gov. Nimbolide has been identified as a strong inhibitor of VEGF expression, promoter activity, and in vitro angiogenesis capes.gov.br. It suppresses the production of VEGF-A, which impairs the ability of endothelial cells to form tubes researchgate.net. Studies in glioblastoma have shown that nimbolide inhibits neoangiogenesis by reducing the expression of VEGF-A and its receptor VEGFR-2 nih.govnih.gov. This interference with the VEGF/VEGFR axis contributes to its anti-angiogenic effects nih.govnih.govuni-mainz.descispace.com.

Here is a summary of nimbolide's effects on MMPs and VEGF/VEGFR:

| Target Molecule | Effect of Nimbolide | Mechanism/Notes | References |

| MMP-2 | Downregulation | Inhibition of expression (mRNA and protein), mediated by ERK1/2 and NF-κB. | foodandnutritionresearch.netgenominfo.orgoncotarget.comresearchgate.netcapes.gov.br |

| MMP-9 | Downregulation | Inhibition of expression (mRNA and protein), mediated by ERK1/2 and NF-κB. Also inhibits activity by affecting Sp-1, AP-1, and NF-κB binding. | foodandnutritionresearch.netgenominfo.orgoncotarget.comresearchgate.netcapes.gov.brresearchgate.net |

| VEGF | Inhibition | Inhibition of expression and promoter activity. | foodandnutritionresearch.netgenominfo.orgresearchgate.netresearchgate.netcapes.gov.brresearchgate.net |

| VEGF-A | Suppression | Impairs endothelial tube formation. | researchgate.netnih.govnih.gov |

| VEGFR-2 | Inhibition | Reduces transcript expression. | nih.govnih.gov |

Intervention in Key Oncogenic Signaling Pathways

Nimbolide modulates several key signaling pathways that are often dysregulated in cancer, contributing to its anti-cancer effects nih.govfoodandnutritionresearch.netgenominfo.orgresearchgate.netresearchgate.netadtu.in.

Nuclear Factor Kappa-B (NF-κB) Pathway Modulation

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell proliferation, survival, invasion, metastasis, and angiogenesis foodandnutritionresearch.netgenominfo.orgresearchgate.netoncotarget.com. Nimbolide has been extensively studied for its inhibitory effects on the NF-κB pathway. It has been reported to inhibit IκB degradation, which prevents the nuclear translocation of the NF-κB heterodimer (p65, p50) nih.govgenominfo.orgresearchgate.netoncotarget.comcapes.gov.br. By preventing NF-κB from entering the nucleus, nimbolide suppresses the transcription of NF-κB-regulated genes nih.govoncotarget.comcapes.gov.br. Nimbolide targets IKK activation, an upstream kinase in the NF-κB pathway, by interacting with Cys179 of IKK nih.gov. This inhibition of NF-κB leads to the downregulation of various genes that regulate cellular growth and can induce apoptosis nih.govoncotarget.com. Nimbolide's modulation of NF-κB also contributes to its effects on EMT, MMP expression, and VEGF expression nih.govfoodandnutritionresearch.netfoodandnutritionresearch.netgenominfo.orgresearchgate.netcapes.gov.brresearchgate.net.

PI3K/Akt/mTOR Signaling Network Disruption

The PI3K/Akt/mTOR pathway is a major signaling network that regulates cell growth, survival, proliferation, and metabolism, and is frequently activated in cancer foodandnutritionresearch.netgenominfo.orgadtu.inaacrjournals.orgjuniperpublishers.comjuniperpublishers.comresearchgate.net. Nimbolide has been shown to disrupt this pathway at multiple points. It can suppress PI3K/Akt/mTOR signaling, leading to inhibited cell proliferation and induced apoptosis nih.govfoodandnutritionresearch.netresearchgate.net. Studies have demonstrated that nimbolide inhibits the phosphorylation of Akt and the p85 subunit of PI3K researchgate.netmdpi.com. In breast cancer cells, nimbolide significantly inhibits IGF-1-mediated PI3K/Akt and MAPK signaling oncotarget.comjuniperpublishers.comjuniperpublishers.com. Nimbolide's effects on the PI3K/Akt pathway have been linked to its ability to inhibit cell migration and induce apoptosis in various cancer cell types, including osteosarcoma and prostate cancer cells foodandnutritionresearch.netadtu.injuniperpublishers.comjuniperpublishers.comresearchgate.netmdpi.com. While some studies suggest nimbolide affects mTOR nih.govfoodandnutritionresearch.netresearchgate.net, one study in glioblastoma noted that nimbolide did not affect mTOR specifically, while inhibiting PI3K/Akt and MAPK aacrjournals.org. Further research is necessary to fully understand the implications of nimbolide's effects on the entire PI3K/Akt/mTOR network adtu.in.

Here is a summary of nimbolide's effects on the NF-κB and PI3K/Akt/mTOR pathways:

| Pathway/Component | Effect of Nimbolide | Mechanism/Notes | References |

| NF-κB Pathway | Inhibition | Inhibits IκB degradation and nuclear translocation of p65/p50. Targets IKK (Cys179). | nih.govfoodandnutritionresearch.netgenominfo.orgresearchgate.netoncotarget.comcapes.gov.brresearchgate.net |

| PI3K | Inhibition | Decreases phosphorylation of the p85 subunit. | researchgate.netmdpi.com |

| Akt | Inhibition | Decreases phosphorylation (e.g., at Ser473). | nih.govfoodandnutritionresearch.netoncotarget.comadtu.inaacrjournals.orgjuniperpublishers.comjuniperpublishers.comresearchgate.netmdpi.com |

| mTOR | Disruption/Inhibition | Reported in some studies as being suppressed nih.govfoodandnutritionresearch.netresearchgate.net, but not affected in others aacrjournals.org. Further research needed adtu.in. | nih.govfoodandnutritionresearch.netadtu.inaacrjournals.orgjuniperpublishers.comjuniperpublishers.comresearchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation (ERK1/2, JNK, p38 MAPK)

The MAPK pathway is a critical signaling cascade involved in regulating various cellular responses to external stimuli, including proliferation, differentiation, and apoptosis medchemexpress.com. Nimbolide has been observed to dysregulate specific components of the MAPK pathway, namely ERK1/2, JNK, and p38 MAPK researchgate.netnih.gov.

Research indicates that nimbolide can inhibit the activity of ERK1/2 nih.govnih.gov. For instance, studies in colon cancer cells demonstrated that nimbolide effectively inhibited proliferation and induced caspase-mediated apoptosis, partly through the inhibition of ERK1/2 nih.gov. Conversely, nimbolide has been reported to activate p38 and JNK1/2 in these same cells, suggesting a complex and context-dependent modulation of the MAPK sub-pathways nih.gov. Another study noted that nimbolide-induced ROS generation hindered cell proliferation by suppressing, among other pathways, ERK signaling foodandnutritionresearch.net. The modulation of MAPKs by nimbolide appears to contribute to its anti-proliferative and pro-apoptotic effects in various cell lines nih.govnih.govnih.gov.

JAK2/STAT3 Signaling Pathway Inhibition

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling route involved in cell growth, survival, differentiation, and immune responses mdpi.com. Aberrant activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in various cancers mdpi.comguidetopharmacology.org.

Nimbolide has been shown to abrogate the activation of the JAK2/STAT3 signaling pathway nih.govnih.gov. Studies have indicated that nimbolide can significantly suppress the activation of STAT3 in diverse cancer cells nih.govresearchgate.net. This effect is, at least in part, mediated by an increased production of reactive oxygen species (ROS) nih.govresearchgate.net. Research suggests that nimbolide's inhibition of STAT3 activation may be due to the downregulation of upstream kinases like JAK1 and JAK2 researchgate.net. Inhibition of STAT3 by nimbolide leads to the downregulation of various oncogenic genes regulated by STAT3, such as survivin, Cyclin D1, and MMP-9 researchgate.net.

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-Catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and increasingly, in the development and progression of various cancers foodandnutritionresearch.netnih.govresearchgate.net. Abnormal regulation of β-catenin, a key component of this pathway, is linked to carcinogenesis nih.gov.

Nimbolide has been shown to suppress the Wnt/β-catenin signaling pathway foodandnutritionresearch.netnih.govnih.gov. Studies in hepatocellular carcinoma (HepG2) and pancreatic cancer cells demonstrated that nimbolide suppressed the Wnt/β-catenin pathway, which can be mediated by NF-κB foodandnutritionresearch.netnih.govresearchgate.net. Nimbolide has been reported to abrogate canonical Wnt signaling and induce apoptosis in hepatocarcinoma cells nih.govresearchgate.net. Furthermore, nimbolide treatment has been associated with lower levels of GSK-3β and β-catenin in hepatic, breast, and oral cancer cells, contributing to the inhibition of Wnt/β-catenin signaling foodandnutritionresearch.net. In the context of chronic pancreatitis, nimbolide treatment significantly controlled the condition, as shown by the downregulation of β-catenin/Smad signaling in a SIRT1-dependent manner researchgate.net.

IGF-1/IGF-1R Pathway Interaction

The Insulin-like Growth Factor-1 (IGF-1) and its receptor (IGF-1R) are involved in cell growth, proliferation, and survival nih.gov. Dysregulation of this pathway is implicated in various diseases, including cancer nih.gov.

Nimbolide has been found to interact with the IGF-1/IGF-1R pathway. Studies have shown that nimbolide can significantly inhibit IGF-1-mediated PI3K/Akt and MAPK signaling in human breast cancer cells, leading to the induction of apoptosis and inhibition of proliferation nih.gov. This suggests that nimbolide's effects can be mediated, in part, through the modulation of signaling cascades initiated by IGF-1/IGF-1R interaction.

Notch-1 Pathway Involvement

The Notch signaling pathway is a highly conserved system that plays crucial roles in cell differentiation, proliferation, and survival researchgate.netfrontiersin.org. Aberrant Notch signaling is implicated in the pathogenesis of various diseases, including cancer researchgate.netfrontiersin.org.

Nimbolide has been reported to be involved in the regulation of the Notch-1 pathway foodandnutritionresearch.netbohrium.com. Research indicates that nimbolide can block the activation of Notch signaling researchgate.net. In studies related to inflammatory arthritis, nimbolide exerted protective effects via the abrogation of STAT-3/NF-κB/Notch-1 signaling bohrium.com. Furthermore, nimbolide has been shown to inhibit Notch and VEGF signaling pathways by targeting miR-21 researchgate.netfrontiersin.org.

Effects on Oxidative Stress and Antioxidant Defense Systems

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in the pathogenesis of numerous diseases foodandnutritionresearch.netjapsonline.com. Nimbolide has demonstrated significant effects on oxidative stress and the cellular antioxidant defense system foodandnutritionresearch.netfoodandnutritionresearch.netjapsonline.comnih.govsci-hub.senih.gov.

Reactive Oxygen Species (ROS) Generation and Scavenging

Nimbolide has been shown to influence the generation and scavenging of reactive oxygen species. While some studies suggest that nimbolide can induce ROS generation, particularly in cancer cells, contributing to its pro-apoptotic effects, others highlight its antioxidant properties and ability to scavenge ROS nih.govfoodandnutritionresearch.netresearchgate.netfoodandnutritionresearch.netjapsonline.comnih.govsci-hub.senih.gov.

For instance, research in pancreatic cancer cells demonstrated that nimbolide stimulates the overproduction of ROS, which consequently modulates autophagy and apoptosis foodandnutritionresearch.net. Conversely, studies in primary hepatocytes indicated that nimbolide can curtail reactive oxygen species levels and improve hepatocyte function through its antioxidant effects nih.govsci-hub.se. Nimbolide has been reported to inhibit lipid peroxidation and oxidative DNA damage, further highlighting its antioxidant capacity foodandnutritionresearch.netnih.govsci-hub.se. The compound also appears to enhance endogenous antioxidant levels, such as Glutathione (B108866) (GSH), and the activity of antioxidant enzymes foodandnutritionresearch.netnih.govsci-hub.se. In microglia, nimbolide reduced LPS-induced increased ROS generation, suggesting anti-inflammatory effects potentially involving oxidative stress inhibition nih.gov. Nimbolide's impact on ROS appears to be context-dependent, playing a role in both inducing oxidative stress in cancer cells and providing antioxidant protection in other cellular systems.

Here is a summary of some research findings on Nimbolide's effects on signaling pathways:

| Pathway/Target | Effect of Nimbolide | Cellular Context / Model | Reference |

| ERK1/2 MAPK | Inhibition | Colon cancer cells (WiDr), Pancreatic cancer cells | nih.govnih.govfoodandnutritionresearch.net |

| JNK1/2 MAPK | Activation | Colon cancer cells (WiDr) | nih.gov |

| p38 MAPK | Activation | Colon cancer cells (WiDr) | nih.gov |

| JAK2/STAT3 Signaling | Inhibition | Various cancer cells, Transgenic adenocarcinoma of mouse prostate model | nih.govnih.govresearchgate.net |

| Wnt/β-Catenin Signaling | Suppression/Abrogation | HCC and pancreatic cancer cells, HepG2 cells, Hepatic, breast, and oral cancer cells | foodandnutritionresearch.netnih.govnih.govnih.govresearchgate.netresearchgate.net |

| IGF-1/IGF-1R Pathway | Inhibition of downstream signaling (PI3K/Akt, MAPK) | Human MCF-7 breast cancer cells | nih.gov |

| Notch-1 Pathway | Blocking/Abrogation | Inflammatory arthritis model, various cell lines | researchgate.netfrontiersin.orgfoodandnutritionresearch.netbohrium.com |

| Reactive Oxygen Species (ROS) | Generation (in cancer cells), Scavenging (antioxidant effect) | Pancreatic cancer cells, Primary hepatocytes, Microglia | nih.govfoodandnutritionresearch.netresearchgate.netfoodandnutritionresearch.netnih.govsci-hub.senih.gov |

| Antioxidant Enzymes (e.g., GSH) | Increased levels/activity | Primary hepatocytes | foodandnutritionresearch.netnih.govsci-hub.se |

Nrf2-KEAP1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) pathway is a critical regulator of cellular defense against oxidative stress msjonline.orgmdpi.com. Under normal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1, which facilitates its ubiquitination and proteasomal degradation msjonline.orgmdpi.com. Upon exposure to oxidative stress or electrophilic insults, sensor cysteines in KEAP1 are modified, leading to the dissociation of Nrf2 from KEAP1 mdpi.com. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the regulatory regions of target genes msjonline.orgmdpi.com. This binding initiates the transcription of numerous antioxidant and phase II detoxification enzymes msjonline.orgmdpi.com.

Studies indicate that nimbolide can activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway foodandnutritionresearch.net. Nimbolide treatment has been shown to increase the protein expression of Nrf2 and HO-1 foodandnutritionresearch.net. This activation contributes to the anti-inflammatory and antioxidant properties of nimbolide foodandnutritionresearch.net.

Influence on Endogenous Antioxidant Enzyme Activities

Nimbolide has been shown to influence the activity of various endogenous antioxidant enzymes nih.govjapsonline.comresearchgate.netjapsonline.com. These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance.

Research findings regarding the effect of nimbolide on antioxidant enzyme activities present a nuanced picture, potentially depending on the cellular context and concentration. In some studies, nimbolide treatment increased the levels of antioxidant parameters such as superoxide (B77818) dismutase (SOD-1), glutathione (GSH), and HO-1 protein expression foodandnutritionresearch.net. Conversely, an in vitro study on rat epididymal spermatozoa demonstrated that increasing concentrations of nimbolide led to a significant decrease in the activities of antioxidant enzymes including superoxide dismutase (SOD), catalase, glutathione reductase (GR), and glutathione peroxidase (GPx) japsonline.comresearchgate.netjapsonline.com. This was accompanied by increased levels of hydrogen peroxide (H2O2) generation and lipid peroxidation (LPO), indicating nimbolide-induced oxidative stress in this specific cell type japsonline.comresearchgate.netjapsonline.com. The activity of α-glucosidase, used as a negative control, did not show significant changes japsonline.comjapsonline.com.

Table 1: Effect of Nimbolide on Antioxidant Enzyme Activities in Rat Epididymal Spermatozoa (In Vitro)

| Enzyme | Effect of Increasing Nimbolide Concentration |

| Superoxide Dismutase (SOD) | Decreased Activity japsonline.comresearchgate.netjapsonline.com |

| Catalase | Decreased Activity japsonline.comresearchgate.netjapsonline.com |

| Glutathione Reductase (GR) | Decreased Activity japsonline.comresearchgate.netjapsonline.com |

| Glutathione Peroxidase (GPx) | Decreased Activity japsonline.comresearchgate.netjapsonline.com |

| α-Glucosidase | No significant change japsonline.comjapsonline.com |

| Hydrogen Peroxide (H2O2) | Increased Generation japsonline.comresearchgate.netjapsonline.com |

| Lipid Peroxidation (LPO) | Increased Levels japsonline.comresearchgate.netjapsonline.com |

Modulation of Immunological and Inflammatory Responses

Nimbolide exhibits significant anti-inflammatory properties by modulating various components of the immune and inflammatory responses foodandnutritionresearch.netresearchgate.net.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1α, IL-1β, IL-6)

A key aspect of nimbolide's anti-inflammatory activity is its ability to regulate the production and release of pro-inflammatory cytokines foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com. These cytokines play a central role in initiating and propagating inflammatory processes.

Nimbolide has been shown to prevent the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) foodandnutritionresearch.net. Studies have demonstrated that nimbolide can significantly reduce the levels of TNF-α, IL-6, and IL-1β in various models of inflammation foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com. For instance, in LPS-activated BV-2 microglia, nimbolide treatment resulted in significantly lower levels of TNF-α and IL-6 nih.gov. In a model of endotoxin-induced acute respiratory distress syndrome (ARDS), nimbolide effectively attenuated the elevated levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. Furthermore, nimbolide treatment considerably altered the levels of TNF-α, IL-1β, and IL-6 in serum and stomach tissue in a study on gastric cancer scielo.br. This modulation is often linked to the inhibition of the NF-κB signaling pathway, which is a major regulator of pro-inflammatory cytokine gene expression foodandnutritionresearch.netnih.govnih.govscielo.br.

Table 2: Effect of Nimbolide on Pro-inflammatory Cytokine Levels

| Cytokine | Effect of Nimbolide Treatment | Relevant Models/Studies |

| TNF-α | Reduced Levels | LPS-activated BV-2 microglia, ARDS model, Gastric cancer foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com |

| IL-1α | Reduced Release | General anti-inflammatory effect foodandnutritionresearch.net |

| IL-1β | Reduced Levels | ARDS model, Gastric cancer foodandnutritionresearch.netnih.govscielo.br |

| IL-6 | Reduced Levels | LPS-activated BV-2 microglia, ARDS model, Gastric cancer foodandnutritionresearch.netnih.govnih.govscielo.brtandfonline.com |

Impact on Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in regulating both innate and adaptive immune responses, and its elevated levels are associated with various inflammatory diseases and cancer progression researchgate.netcreative-diagnostics.comnih.govnih.gov.

While the search results mention MIF in the context of inflammatory responses and potential therapeutic targets researchgate.netcreative-diagnostics.comnih.govnih.gov, direct research findings specifically detailing Nimbolide's impact on MIF are not explicitly present within the provided snippets. One snippet mentions that nimbolide functions as a modulator of macrophage migration inhibitory factor, but it does not provide specific data or mechanisms foodandnutritionresearch.net.

Preclinical Investigations of Nimbolide in Disease Models

In Vitro Studies in Established Cell Line Models

In vitro studies using a diverse array of established cancer cell lines have been instrumental in understanding the cellular and molecular effects of nimbolide. These studies provide fundamental insights into its mechanisms of action at the cellular level.

Cell Viability and Growth Inhibition Assays

Nimbolide has demonstrated significant cytotoxic effects across various cancer cell lines. Studies utilizing assays such as the MTT assay have shown that nimbolide can inhibit the growth of numerous cancer cell types in a dose- and time-dependent manner nih.govnih.govresearchgate.netresearchgate.net. For instance, nimbolide treatment of human colon carcinoma (HT-29) cells at concentrations ranging from 2.5 to 10 µM resulted in moderate to very strong growth inhibition nih.gov. In breast cancer cell lines, such as MCF-7 and MDA-MB-231, nimbolide significantly inhibited cell viability with IC50 values in the low micromolar range after 24 and 48 hours of treatment nih.gov. Similarly, growth inhibition has been observed in U937, HL-60, THP1, and B16 cell lines treated with nimbolide at concentrations between 0.5 and 5.0 µM nih.gov. Osteosarcoma cell lines (MG63, U2OS, and HOS) also showed reduced viability upon nimbolide treatment, while non-cancerous osteoblast cells (hFOB 1.19) were not significantly affected mdpi.com.

Here is a summary of representative IC50 values for nimbolide in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Source |

| HT-29 | Colon Carcinoma | 2.5-10 (range) | Not specified | nih.gov |

| MCF-7 | Breast Cancer | 4.0 | 2.7 | nih.gov |

| MDA-MB-231 | Breast Cancer | 6.0 | 3.2 | nih.gov |

| U937 | Leukemia | 0.5-5.0 (range) | Not specified | nih.gov |

| HL-60 | Leukemia | 0.5-5.0 (range) | Not specified | nih.gov |

| THP1 | Leukemia | 0.5-5.0 (range) | Not specified | nih.gov |

| B16 | Melanoma | 0.5-5.0 (range) | Not specified | nih.gov |

| 786-O | Renal Cell Carcinoma | Dose-dependent | Not specified | nih.gov |

| A-498 | Renal Cell Carcinoma | Dose-dependent | Not specified | nih.gov |

| MG63 | Osteosarcoma | Dose-dependent | Dose-dependent | mdpi.com |

| U2OS | Osteosarcoma | Dose-dependent | Dose-dependent | mdpi.com |

| HOS | Osteosarcoma | Dose-dependent | Dose-dependent | mdpi.com |

| BCWM.1 | Waldenström's Macroglobulinemia | 0.2 | Not specified | researchgate.netresearchgate.net |

| Du-145 | Prostate Cancer | 8.01 ± 0.44 | 4.97 ± 0.72 | researchgate.net |

| PC-3 | Prostate Cancer | 11.16 ± 0.84 | 59.13 ± 5.68 | researchgate.net |

| A-549 | Lung Cancer | 8.01 ± 0.44 | 4.97 ± 0.72 | researchgate.net |

| EJ | Bladder Cancer | 3.0 | Not specified | researchgate.net |

| 5637 | Bladder Cancer | 3.0 | Not specified | researchgate.net |

Flow Cytometric Analysis of Cell Cycle and Apoptosis

Flow cytometry has been widely used to investigate the effects of nimbolide on cell cycle progression and the induction of apoptosis. Nimbolide has been shown to interfere with cell cycle kinetics, leading to cell cycle arrest at specific phases in various cancer cell lines nih.govgenominfo.org. For example, nimbolide treatment resulted in G0/G1 and S phase arrest in some cell lines, primarily through the repression of cyclins like cyclin A and cyclin D1 nih.govgenominfo.org. In HeLa cells, nimbolide significantly suppressed viability by inducing G0/G1 phase arrest, accompanied by p21 accumulation and downregulation of cell cycle regulatory proteins such as cyclin B, cyclin D1, and PCNA genominfo.org. In renal cell carcinoma cells (786-O and A-498), nimbolide treatment led to G2/M arrest, associated with altered phosphorylation status of cell cycle-related proteins like p53, cdc2, and cdc25c, and decreased expression of cyclin A and cyclin B nih.gov.

Nimbolide is also a potent inducer of apoptosis, or programmed cell death, which is crucial for eliminating unwanted or damaged cells genominfo.org. Flow cytometric analysis using Annexin V-FITC/propidium iodide double staining has confirmed the induction of apoptosis in various cancer cell types upon nimbolide exposure nih.govbrieflands.comresearchgate.net. Studies have shown an increase in the percentage of apoptotic cells in a dose-dependent manner nih.govresearchgate.net. Nimbolide has been reported to induce apoptosis through both the intrinsic and extrinsic pathways genominfo.orgbrieflands.com. This is supported by findings of increased activity of caspases, such as caspase-3, -8, and -9, and cleavage of PARP in nimbolide-treated cancer cells nih.govbrieflands.com. In Waldenström's macroglobulinemia (WM) cells, nimbolide induced significant mitochondrial-mediated apoptosis researchgate.net.

Gene and Protein Expression Analysis in Treated Cells

Investigations into gene and protein expression profiles have revealed several molecular targets and pathways modulated by nimbolide. Nimbolide has been shown to suppress the expression of proteins involved in cell survival, proliferation, invasion, and angiogenesis nih.govnih.gov. Key targets include members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), IAP proteins (e.g., c-IAP-1, survivin), and proteins involved in cell cycle regulation (e.g., cyclin D1, c-Myc) nih.govnih.gov.

Nimbolide has been found to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation, proliferation, and survival in cancer cells nih.govnih.govfoodandnutritionresearch.net. This inhibition can occur through preventing IκB degradation and subsequent NF-κB nuclear translocation foodandnutritionresearch.net. Nimbolide has also been shown to directly inhibit IKK activity, a key kinase in the NF-κB pathway nih.gov. Downregulation of NF-κB activation by nimbolide leads to decreased expression of NF-κB-regulated genes involved in tumor cell survival, proliferation, invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF) nih.govnih.govnih.gov.

Furthermore, nimbolide has been reported to modulate other signaling pathways, including the PI3K-Akt, MAPK, and JAK-STAT pathways, which are often hyperactivated in various cancers nih.govgenominfo.orgfoodandnutritionresearch.net. In breast cancer cells, nimbolide inhibited IGF-I-mediated PI3K/Akt and MAPK signaling genominfo.org. Nimbolide treatment in osteosarcoma cells resulted in the downregulation of integrin αvβ5 mRNA and protein expression, which is involved in cell migration mdpi.comresearchgate.net. Nimbolide has also been shown to induce endoplasmic reticulum (ER) stress and increase reactive oxygen species (ROS) production, contributing to its apoptotic effects mdpi.comresearcher.life.

Combinatorial Efficacy with Standard Therapeutic Agents

Studies have also explored the potential of combining nimbolide with standard therapeutic agents to enhance efficacy. While the search results provide some indication of this area, detailed data tables on combinatorial efficacy with specific standard therapeutic agents were not extensively available within the provided snippets. However, one source mentions that nimbolide was found to be effective both as a single agent and in combination with other anticancer agents such as 5-fluorouracil (B62378) researchgate.net. Another review highlights that combination therapy using natural products with conventional chemotherapeutics is a viable prospect for cancer treatment, potentially increasing efficacy, overcoming drug resistance, and reducing adverse effects mdpi.com. Nimbolide has been shown to enhance the antitumor effect of docetaxel (B913) in prostate cancer preclinical models via abrogation of the NF-κB signaling pathway foodandnutritionresearch.net.

In Vivo Studies in Relevant Animal Models

In vivo studies using animal models, particularly xenograft models, have provided crucial evidence for the antitumor efficacy of nimbolide in a more complex biological setting.

Xenograft Models for Tumor Growth Inhibition

Nimbolide has demonstrated significant tumor growth inhibitory effects in various xenograft models. In colorectal cancer xenograft models in nude mice, nimbolide treatment significantly decreased tumor volume nih.govnih.gov. This was associated with the downregulation of proteins involved in tumor cell survival, proliferation, invasion, metastasis, and angiogenesis in the treated xenografts nih.govnih.gov. For instance, expression of proteins like Bcl-2, Bcl-xL, c-IAP-1, survivin, Mcl-1, c-Myc, cyclin D1, MMP-9, ICAM-1, CXCR4, and VEGF were reduced in nimbolide-treated tumors nih.govnih.gov.

In breast cancer xenograft models, nimbolide treatment inhibited the proliferation of human breast cancer cells and reduced tumor mass and volume foodandnutritionresearch.net. Nimbolide has also shown efficacy in pancreatic cancer xenograft models, where treatment arrested tumor growth and reduced tumor volume google.com. These in vivo effects are often linked to the induction of apoptosis and modulation of key signaling pathways observed in in vitro studies, such as the suppression of NF-κB activation nih.govgoogle.com.